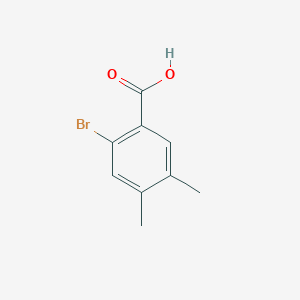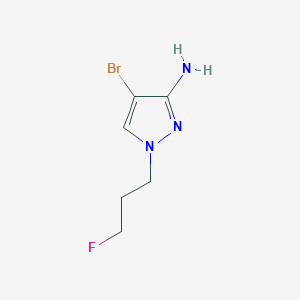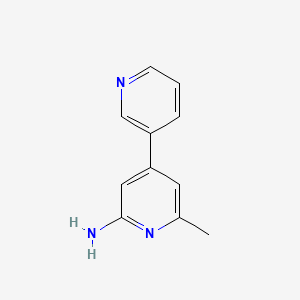
N-(4-Aminocyclohexyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminocyclohexyl)but-2-enamide is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes an aminocyclohexyl group attached to a butenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)but-2-enamide typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps such as the Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under mild conditions to ensure high purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The industrial production methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminocyclohexyl)but-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound throughout the process .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-(4-aminocyclohexyl)but-2-enone, while reduction may produce N-(4-aminocyclohexyl)but-2-enamine
Applications De Recherche Scientifique
N-(4-Aminocyclohexyl)but-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Mécanisme D'action
The mechanism of action of N-(4-Aminocyclohexyl)but-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
N-(4-Aminocyclohexyl)but-2-enamide can be compared with other similar compounds, such as:
- N-(4-Aminocyclohexyl)but-2-enone
- N-(4-Aminocyclohexyl)but-2-enamine
- N-(4-Aminocyclohexyl)but-2-enyl acetate
These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of the aminocyclohexyl and butenamide moieties, which confer distinct chemical and biological characteristics .
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(E)-N-(4-aminocyclohexyl)but-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-3,8-9H,4-7,11H2,1H3,(H,12,13)/b3-2+ |
Clé InChI |
QACKVMXAUDQKSM-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C(=O)NC1CCC(CC1)N |
SMILES canonique |
CC=CC(=O)NC1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)













